molecular formula C12H10F3N3O3 B2362289 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide CAS No. 524036-08-6

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2362289
CAS No.: 524036-08-6
M. Wt: 301.225
InChI Key: LTCPVYCINULFMA-UHFFFAOYSA-N
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Description

The compound “5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide” is an organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to significantly affect the physical and chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoromethoxyphenyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the trifluoromethoxyphenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Synthesis Techniques

  • Copper-Catalyzed Intramolecular Cyclization : Kumar et al. (2012) discuss a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization, which is pertinent to the synthesis of oxazole compounds like the one (Kumar, Saraiah, Misra, & Ila, 2012).

  • Microwave-Assisted Procedure : Nolt et al. (2006) optimized a microwave-assisted procedure for preparing oxazole-4-carboxamides, highlighting a modern approach to synthesizing similar compounds (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).

Potential Therapeutic Applications

Chemical Properties and Reactions

  • Rearrangement Studies : Albert and Taguchi (1972) investigated the rearrangement of triazole carboxamides, a reaction that may be relevant for understanding the chemical behavior of similar oxazole compounds (Albert & Taguchi, 1972).

  • Pd-Catalyzed γ-C(sp3)-H Bond Activation : Pasunooti et al. (2015) demonstrated the Pd-catalyzed activation of inert γ-C(sp3)-H bonds using oxazole-4-carboxamide moieties, highlighting the compound's utility in complex organic syntheses (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the trifluoromethoxy group .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity, and optimizing its synthesis. It could also involve investigating its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c1-6-9(10(16)21-18-6)11(19)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCPVYCINULFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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